molecular formula C6H7NO4S B2932829 5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid CAS No. 1368085-26-0

5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2932829
CAS No.: 1368085-26-0
M. Wt: 189.19
InChI Key: OOYWEECLLQOIBG-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C6H7NO4S and a molecular weight of 189.19 g/mol It is characterized by a pyrrole ring substituted with a methanesulfonyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of pyrrole with methanesulfonyl chloride in the presence of a base such as triethylamine, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in drug development, it may interact with enzymes or receptors to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1H-pyrrole-2-carboxylic acid
  • 5-Methyl-1H-pyrrole-2-carboxylic acid
  • 5-Nitro-1H-pyrrole-2-carboxylic acid

Uniqueness

5-Methanesulfonyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties such as increased polarity and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research .

Properties

IUPAC Name

5-methylsulfonyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c1-12(10,11)5-3-2-4(7-5)6(8)9/h2-3,7H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYWEECLLQOIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368085-26-0
Record name 5-methanesulfonyl-1H-pyrrole-2-carboxylic acid
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